molecular formula C13H25N B1348127 N-(cyclohexylmethyl)cyclohexanamine CAS No. 84681-77-6

N-(cyclohexylmethyl)cyclohexanamine

Cat. No.: B1348127
CAS No.: 84681-77-6
M. Wt: 195.34 g/mol
InChI Key: JMXKCMGJNZQWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)cyclohexanamine is an organic compound belonging to the class of aliphatic amines. It is a colorless liquid with a fishy odor, commonly used as an intermediate in the synthesis of various organic compounds. This compound is known for its miscibility with water and several organic solvents, making it versatile in different chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(cyclohexylmethyl)cyclohexanamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with cyclohexylmethyl chloride under basic conditions. Another method includes the reductive amination of cyclohexanone with cyclohexylmethylamine in the presence of a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of aniline using cobalt or nickel-based catalysts. This process is conducted under high pressure and temperature to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: N-(cyclohexylmethyl)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(cyclohexylmethyl)cyclohexanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)cyclohexanamine involves its interaction with various molecular targets. It acts as a nucleophile in many reactions, forming stable intermediates and products. The compound’s basicity allows it to participate in proton transfer reactions, influencing the pathways and outcomes of chemical processes .

Comparison with Similar Compounds

N-(cyclohexylmethyl)cyclohexanamine can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its dual cyclohexyl groups, which impart unique steric and electronic properties, making it valuable in specific synthetic and industrial applications .

Properties

CAS No.

84681-77-6

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-(cyclohexylmethyl)cyclohexanamine

InChI

InChI=1S/C13H25N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h12-14H,1-11H2

InChI Key

JMXKCMGJNZQWDD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNC2CCCCC2

Canonical SMILES

C1CCC(CC1)CNC2CCCCC2

84681-77-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.